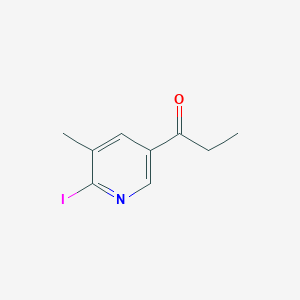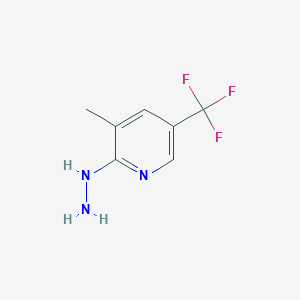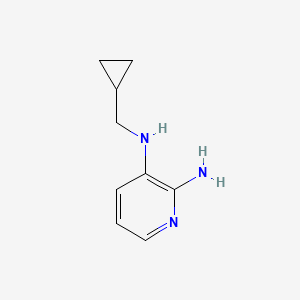
N3-(Cyclopropylmethyl)pyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-(Cyclopropylmethyl)pyridine-2,3-diamine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . This compound is characterized by a pyridine ring substituted with a cyclopropylmethyl group and two amino groups at the 2 and 3 positions. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-(Cyclopropylmethyl)pyridine-2,3-diamine typically involves the reaction of pyridine derivatives with cyclopropylmethylamine under controlled conditions. One common method includes the use of dinitrogen pentoxide (N2O5) in an organic solvent to nitrate pyridine, followed by reduction and substitution reactions to introduce the cyclopropylmethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
N3-(Cyclopropylmethyl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, dinitrogen pentoxide.
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Substitution Reagents: Halogenating agents, alkylating agents
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N3-(Cyclopropylmethyl)pyridine-2,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of N3-(Cyclopropylmethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
N3-(Cyclopropylmethyl)pyridine-2,3-diamine: Characterized by the presence of a cyclopropylmethyl group.
N3-(Cyclopropylmethyl)pyridine-2,4-diamine: Similar structure but with amino groups at different positions.
N3-(Cyclopropylmethyl)pyridine-3,4-diamine: Another isomer with different substitution patterns
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H13N3 |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
3-N-(cyclopropylmethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C9H13N3/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7,12H,3-4,6H2,(H2,10,11) |
Clave InChI |
RRKJNPNOFKLOCH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC2=C(N=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


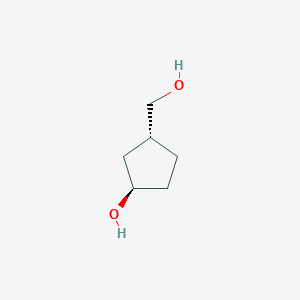
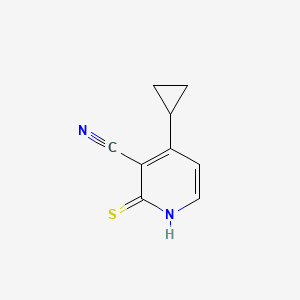
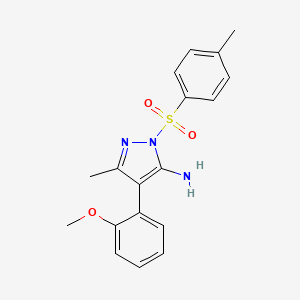
![3-(2-Chloro-phenyl)-5-(2,6-dichloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazole](/img/structure/B13002761.png)
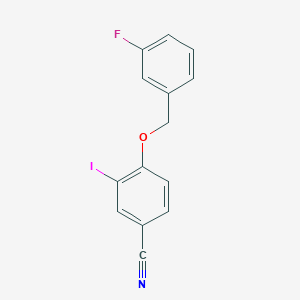
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B13002769.png)
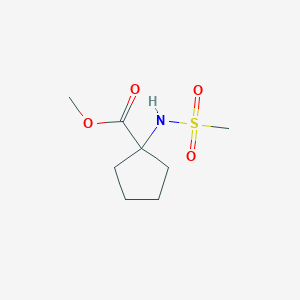
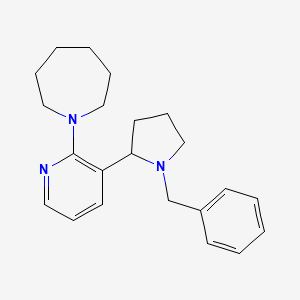

![4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine](/img/structure/B13002786.png)


